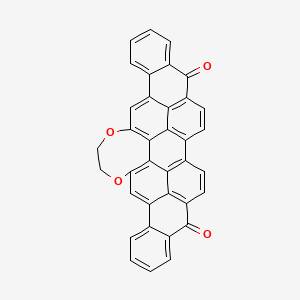

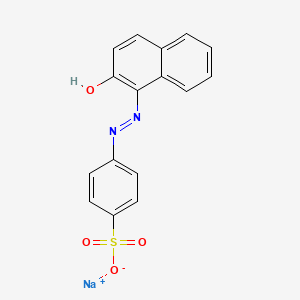

6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

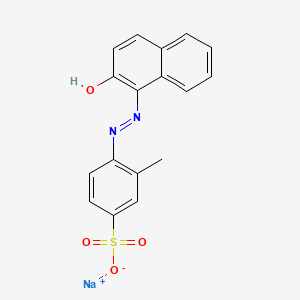

“6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine” is a chemical compound with the CAS Number: 1846570-31-7 . It has a molecular weight of 478.63 .

Physical and Chemical Properties This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Applications De Recherche Scientifique

Cancer Immunotherapy

CM-272, also known as 1846570-31-7 (free base) or 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a novel epigenetic inhibitor of G9a . It has been used in the field of cancer immunotherapy, specifically for bladder cancer .

Mechanism of Action: CM-272 induces immunogenic cell death (ICD), which helps recover the sensitivity to anti-PD-1 antibodies . However, the efficacy of CM-272 is greatly limited as it promotes the transcription activity of HIF-1α, leading to a hypoxic environment .

Enhancement Strategy: To overcome this limitation, a Fe3±based nanoscale metal–organic framework (MIL-53) is used to load CM-272 . This results in an MIL-53@CM-272 nanoplatform. Once inside bladder cancer cells, Fe3+ promotes the decomposition of H2O2 into O2 for O2-compensated sonodynamic therapy . It also reduces the high level of glutathione in the tumor microenvironment (TME), enhancing the production of reactive oxygen species, which induces ferroptosis and apoptosis .

Results: The MIL-53 carriers can be degraded in response to the TME, accelerating the release of CM-272 . This helps achieve maximum effectiveness in an O2-sufficient TME by attenuating drug resistance . Furthermore, MIL-53@CM-272 enhances dendritic cell maturation and synergistically combines with an anti-programmed cell death protein 1 antibody .

This is the first instance of combining nanomedicine with CM-272, inducing apoptosis, ferroptosis, and ICD to achieve the “one arrow three eagle” effect .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

CM-272, also known as 1846570-31-7 (free base) or 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a dual inhibitor of G9a (EHMT2) and DNMT1 . These are both methyltransferases, with G9a being a histone methyltransferase and DNMT1 being a DNA methyltransferase .

Mode of Action

CM-272 interacts with its targets, G9a and DNMT1, by inhibiting their activity . This inhibition leads to a decrease in the methylation of histones and DNA, which can result in changes in gene expression .

Biochemical Pathways

The inhibition of G9a and DNMT1 by CM-272 affects the methylation pathways of histones and DNA . This can lead to changes in the expression of various genes, including those involved in cell proliferation and apoptosis .

Result of Action

CM-272 has been shown to inhibit cell proliferation and promote apoptosis . It induces immunogenic cell death (ICD), which can enhance the sensitivity to anti-PD-1 antibodies .

Action Environment

The action of CM-272 can be influenced by the tumor microenvironment (TME). For example, the high level of glutathione in the TME can be reduced by Fe3+, which enhances the production of reactive oxygen species, including ferroptosis and apoptosis .

Propriétés

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)